molecular formula C13H10N6O B2512473 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide CAS No. 1396746-98-7

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide

Cat. No.: B2512473
CAS No.: 1396746-98-7
M. Wt: 266.264
InChI Key: IXQBQUZOFVDWKS-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide is a heterocyclic compound that features an imidazole ring, a pyridine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amine.

    Coupling with Pyridine: The final step involves coupling the pyridazine-imidazole intermediate with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
  • 6-(1H-imidazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide
  • 6-(1H-imidazol-1-yl)-N-(quinolin-4-yl)pyridazine-3-carboxamide

Uniqueness

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide is unique due to its specific arrangement of the imidazole, pyridine, and pyridazine rings, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-imidazol-1-yl-N-pyridin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-10-3-5-14-6-4-10)11-1-2-12(18-17-11)19-8-7-15-9-19/h1-9H,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQBQUZOFVDWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NC2=CC=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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